![molecular formula C16H14N2O4S B2923010 Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866051-21-0](/img/structure/B2923010.png)

Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate

Descripción general

Descripción

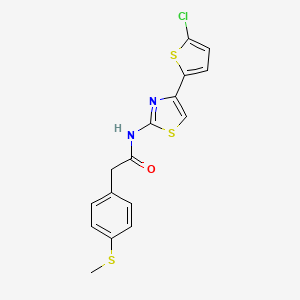

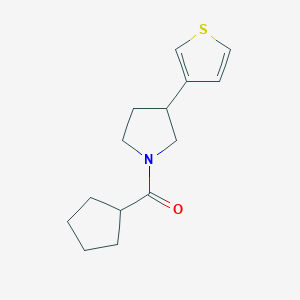

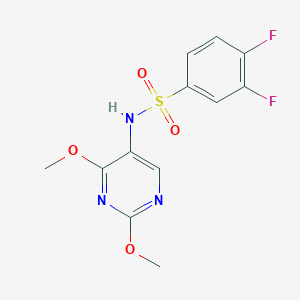

“Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate” is a member of imidazoles . It has a molecular formula of C16H14N2O4S and a molecular weight of 330.4 g/mol . The IUPAC name for this compound is methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate .

Synthesis Analysis

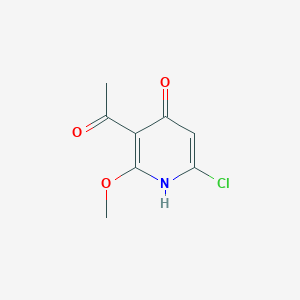

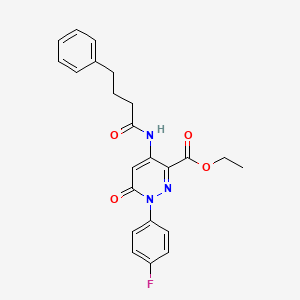

The synthesis of similar compounds has been reported in the literature . The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Molecular Structure Analysis

The molecular structure of this compound includes a methylsulfonylphenyl group attached to an imidazo[1,2-a]pyridine ring, which is further carboxylated and esterified with a methyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the formation of an imine, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical and Chemical Properties Analysis

The compound has a molecular weight of 330.4 g/mol . It has a XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 4 rotatable bonds .Aplicaciones Científicas De Investigación

Direct Methylation and Trifluoroethylation

Research has explored the direct methylation of imidazole and pyridine derivatives, which includes compounds similar to Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate. This process facilitates the creation of room temperature ionic liquids (RTILs) and enhances the yields of the corresponding salts (Zhang, Martin, & Desmarteau, 2003).

Anthelmintic Applications

A study on methyl imidazo-[11,2-a]pyridine-2-carbamates, related to our compound of interest, demonstrated their potential as anthelmintics, showing effectiveness against a range of helminths in animals (Bochis et al., 1978).

C-3 Arylation

Research has been conducted on the regioselective direct C-3 arylation of imidazo[1,2-a]pyridines, which is relevant to the structural manipulation and potential applications of compounds like this compound (Choy et al., 2015).

Cytotoxic Potentials

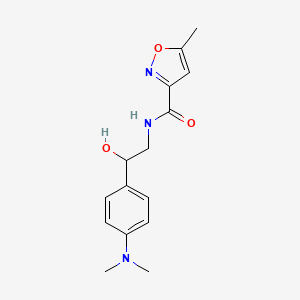

A novel COX-2 inhibitor structurally similar to this compound was evaluated for its selective cytotoxicity and apoptosis induction in cancer cells, suggesting potential applications in cancer research (Salimi et al., 2020).

Sulfanylation Applications

Studies on the methylsulfanylation of imidazo[1,2-a]pyridines provide insights into the chemical reactions and applications of compounds related to this compound (Chen et al., 2017).

Mecanismo De Acción

Target of Action

Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate is primarily targeted towards fungi . It binds to the DNA of fungi, inhibiting RNA synthesis and protein synthesis .

Mode of Action

The compound acts as a methyl ester . It binds to the DNA of fungi, thereby inhibiting RNA synthesis and protein synthesis . This interaction with the fungal DNA disrupts the normal functioning of the fungi, leading to its eventual death .

Biochemical Pathways

The compound affects the RNA synthesis and protein synthesis pathways in fungi . By binding to the DNA of fungi, it inhibits the transcription process, leading to a decrease in RNA synthesis . This, in turn, affects the translation process, resulting in reduced protein synthesis . The disruption of these critical biochemical pathways leads to the death of the fungi .

Result of Action

The result of the action of this compound is the death of the fungi . By inhibiting RNA synthesis and protein synthesis, the compound disrupts the normal functioning of the fungi, leading to its death .

Direcciones Futuras

The compound and its analogs could be further explored for their potential as selective COX-2 inhibitors . More studies could be conducted to evaluate their activity, selectivity, and safety profile. Additionally, modifications could be made to the molecular structure to enhance its potency and selectivity .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can bind to the DNA of fungi, thereby inhibiting RNA synthesis and protein synthesis . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.

Cellular Effects

Its ability to inhibit RNA and protein synthesis suggests that it could have significant effects on various types of cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to bind to the DNA of fungi, inhibiting RNA synthesis and protein synthesis . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-22-16(19)12-5-8-15-17-14(10-18(15)9-12)11-3-6-13(7-4-11)23(2,20)21/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYONIHVKTWMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326435 | |

| Record name | methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821591 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866051-21-0 | |

| Record name | methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one](/img/structure/B2922927.png)

![N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2922932.png)

![N-[1-(2-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2922939.png)

![2-oxo-1-phenyl-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl acetate](/img/structure/B2922940.png)

![N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2922942.png)

![N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2922943.png)

![1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2922949.png)